molecular formula C13H13N3O2 B4769404 4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid

4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid

Cat. No.: B4769404
M. Wt: 243.26 g/mol
InChI Key: GLUDOAHCATVOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid, also known as MPB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPB is a pyrimidine-based compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Mechanism of Action

4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid has been shown to exhibit various mechanisms of action, including inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, and inhibition of histone deacetylase (HDAC), an enzyme involved in gene expression. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the regulation of glucose metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. This compound has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for 4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid research, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the evaluation of its potential as a therapeutic agent for various diseases. This compound can also be used as a building block for the synthesis of new materials with potential applications in various fields, including drug delivery, catalysis, and sensing.

Scientific Research Applications

4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. This compound has been studied extensively as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. This compound has also been used as a building block for the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks.

Properties

IUPAC Name

4-[[(6-methylpyrimidin-4-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-6-12(16-8-15-9)14-7-10-2-4-11(5-3-10)13(17)18/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDOAHCATVOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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